1,3-Dinitroadamantane

Description

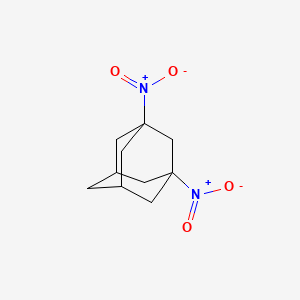

1,3-Dinitroadamantane is a nitrated derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. This compound features two nitro (-NO₂) groups at the 1- and 3-positions of the adamantane framework. Its synthesis typically involves nitrolysis of 1,3-dichloroadamantane with fuming nitric acid, yielding a mixture of products that can be isolated via flash chromatography . Density functional theory (DFT) calculations reveal a heat of formation (HOF) of 320.5 kJ/mol for this compound, reflecting its high energy storage capacity .

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

1,3-dinitroadamantane |

InChI |

InChI=1S/C10H14N2O4/c13-11(14)9-2-7-1-8(4-9)5-10(3-7,6-9)12(15)16/h7-8H,1-6H2 |

InChI Key |

USKZHFZEQOROEM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

2,2-Dinitroadamantane

- Molecular Formula : C₁₀H₁₄N₂O₄ (identical to 1,3-dinitroadamantane).

- Synthesis : Prepared via alkaline nitration of 2-nitroadamantane with sodium nitrite and silver nitrate, achieving an 89% yield .

- Properties :

2,2,6,6-Tetranitroadamantane

- Molecular Formula : C₁₀H₁₂N₄O₈.

- Synthesis : Derived from the dioxime of 2,6-adamantanedione via bromonitro intermediates and subsequent nitration with tetranitromethane .

- Properties: Exceptionally high thermal stability, surpassing even 1,3,5,7-tetranitroadamantane, due to symmetrical nitro group placement . Potential applications in high-performance explosives requiring stability under extreme conditions.

1-Amino-3-nitroadamantane

- Molecular Formula : C₁₀H₁₆N₂O₂.

- Synthesis : Custom synthesis routes involve functional group interconversion, such as reduction or amination of nitro precursors .

- Properties: The amino group (-NH₂) introduces basicity and hydrogen-bonding capability, making it suitable for pharmaceutical intermediates (e.g., memantine derivatives) .

Comparative Data Table

Key Research Findings

Positional Isomerism Effects :

- Nitro group placement significantly impacts stability. This compound’s para-substitution minimizes steric clash, enhancing thermal stability over 2,2-dinitroadamantane .

- Symmetrical tetranitro derivatives (e.g., 2,2,6,6-tetranitroadamantane) exhibit superior stability due to balanced electronic and steric effects .

Functional Group Influence: Replacing a nitro group with an amino group (as in 1-amino-3-nitroadamantane) reduces HOF by ~40%, shifting applications from explosives to bioactive molecules .

Synthetic Challenges :

- Nitrolysis conditions (e.g., nitric acid concentration, temperature) critically affect product distribution. For example, omitting acetic anhydride yields 2-oxaadamantane byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.